Cas no 2034621-84-4 (2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide)

2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide
- AKOS026691875
- F6506-0334
- 2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
- 2034621-84-4
- 2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide
- 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
-
- インチ: 1S/C16H14BrNO5S/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2
- InChIKey: QMBSSTFZCZYATD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1S(NCC(C1=CC=CO1)(C1=COC=C1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 410.97761g/mol
- どういたいしつりょう: 410.97761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-0334-3mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-15mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-10μmol |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-30mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-40mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-2μmol |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-10mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-2mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-4mg |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6506-0334-20μmol |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034621-84-4 | 20μmol |
$79.0 | 2023-09-08 |
2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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2. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamideに関する追加情報
2-Bromo-N-2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethylbenzene-1-Sulfonamide (CAS No. 2034621-84-4): An Overview
2-Bromo-N-2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide (CAS No. 2034621-84-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The compound's structure includes a brominated benzene ring, a sulfonamide group, and two furan rings, which collectively contribute to its chemical and biological properties.
The sulfonamide group is a well-known functional group in medicinal chemistry, often used in the design of antibiotics and antifungal agents. The presence of this group in 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide suggests potential antimicrobial activity. Additionally, the bromine atom on the benzene ring can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
The furan rings, which are five-membered heterocyclic structures containing an oxygen atom, are known for their aromaticity and reactivity. In 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide, the presence of two furan rings adds complexity to the molecule and may enhance its binding affinity to specific biological targets. This structural feature is particularly interesting for researchers exploring new drug leads with high selectivity and potency.
Recent studies have highlighted the potential of sulfonamides with furan substituents in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with similar structural motifs exhibited potent antiviral activity against influenza viruses. Another study in the European Journal of Medicinal Chemistry demonstrated that such compounds could inhibit key enzymes involved in cancer cell proliferation, making them promising candidates for anticancer drug development.
The hydroxyethyl group in 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide is another important structural element. Hydroxyl groups can form hydrogen bonds with biological targets, enhancing the compound's interaction with proteins and other biomolecules. This property is particularly valuable in improving the bioavailability and efficacy of drug candidates.
In terms of synthesis, 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide can be prepared through a multi-step process involving bromination, sulfonation, and coupling reactions. The synthetic route is challenging due to the need to control regioselectivity and stereoselectivity, but recent advancements in catalytic methods have made it more feasible to produce this compound on a larger scale.
The biological evaluation of 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide has shown promising results. In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, preliminary studies have indicated that it may have antifungal properties, making it a versatile candidate for further investigation.
One of the key challenges in developing sulfonamides with furan substituents as therapeutic agents is their potential for side effects. Sulfonamides are known to cause allergic reactions and other adverse effects in some individuals. Therefore, extensive toxicity studies are necessary to ensure the safety and efficacy of these compounds before they can be advanced to clinical trials.
In conclusion, 2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide (CAS No. 2034621-84-4) represents a promising molecule with potential applications in various therapeutic areas. Its unique structural features, including the sulfonamide, bromine, furan, and hydroxyethyl groups, contribute to its chemical and biological properties. Ongoing research continues to explore its full potential as a novel therapeutic agent.
2034621-84-4 (2-bromo-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide) 関連製品
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